(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amide precursor with methoxy and methyl substituents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-methyl-6-oxohepta-2,4-dienal
- (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrobenzene)-N,N-diethyl-2-acrylamide
Uniqueness
(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its methoxy and methyl groups, along with the diene system, contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C13H23NO2 |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
(2E)-N-methoxy-N,4,8-trimethylnona-2,7-dienamide |
InChI |
InChI=1S/C13H23NO2/c1-11(2)7-6-8-12(3)9-10-13(15)14(4)16-5/h7,9-10,12H,6,8H2,1-5H3/b10-9+ |
InChI Key |
NDIWFAPLPTUGNF-MDZDMXLPSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)/C=C/C(=O)N(C)OC |
Canonical SMILES |
CC(CCC=C(C)C)C=CC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.